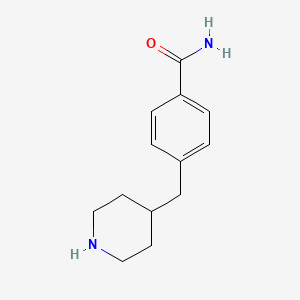

4-(Piperidin-4-ylmethyl)benzamide

Description

Significance of Piperidine (B6355638) Derivatives as a Pivotal Cornerstone in Drug Discovery Research

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and indispensable structural motif in the realm of medicinal chemistry. Current time information in Bangalore, IN.nih.gov Its prevalence is underscored by its presence in a vast number of FDA-approved drugs and natural alkaloids, highlighting its role as a cornerstone in drug discovery. nih.govnih.govtsijournals.com The significance of piperidine derivatives stems from their ability to confer advantageous physicochemical and pharmacokinetic properties to drug candidates. nih.gov

The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. tsijournals.com This structural feature is crucial for enhancing binding affinity and selectivity. nih.gov Furthermore, the nitrogen atom within the piperidine ring can act as a proton acceptor or be functionalized to modulate properties such as solubility, lipophilicity, and metabolic stability. researchgate.net The introduction of a piperidine scaffold can improve a molecule's permeability across biological membranes, a critical factor for oral bioavailability. researchgate.net

The versatility of the piperidine scaffold is demonstrated by its incorporation into a wide array of therapeutic classes, including:

Central Nervous System (CNS) Agents: Piperidine derivatives are prominent in drugs targeting the CNS, such as antipsychotics (e.g., haloperidol, risperidone), analgesics (e.g., fentanyl, meperidine), and treatments for Alzheimer's disease (e.g., donepezil). Current time information in Bangalore, IN.chemicalbook.comresearchgate.net

Antihistamines: Several second-generation antihistamines, like loratadine (B1675096) and fexofenadine, feature a piperidine moiety, contributing to their efficacy and reduced sedative effects. chemicalbook.comresearchgate.net

Anticancer Agents: The piperidine ring is a key component in various anticancer drugs, including kinase inhibitors like crizotinib. Current time information in Bangalore, IN. Its presence can be crucial for achieving the desired pharmacological properties. Current time information in Bangalore, IN.

Antiviral and Antimicrobial Agents: Researchers have explored piperidine derivatives for their potential against various pathogens. chemicalbook.com

The continued exploration of chiral piperidine scaffolds further expands their utility in drug design, allowing for the development of stereospecific drugs with improved efficacy and reduced off-target effects. nih.govclinmedkaz.org The adaptability of the piperidine ring ensures its continued importance as a fundamental building block in the development of new and improved therapeutic agents.

The Benzoylpiperidine Fragment as a Privileged Structure in Rational Drug Design

The benzoylpiperidine fragment, chemically known as phenyl(piperidin-4-yl)methanone, is recognized as a "privileged structure" in medicinal chemistry. Current time information in Bangalore, IN. This designation is attributed to its recurring presence in a multitude of biologically active compounds that interact with a variety of unrelated biological targets. The versatility of this scaffold makes it a valuable tool in rational drug design for developing new therapeutic agents. Current time information in Bangalore, IN.

The significance of the benzoylpiperidine moiety lies in its favorable combination of structural and electronic features. It is metabolically stable and can act as a bioisostere for other chemical groups, such as the piperazine (B1678402) ring, offering a strategy to modulate the structure-activity relationship (SAR) of a compound series. Current time information in Bangalore, IN. The carbonyl group in the benzoylpiperidine structure can participate in crucial hydrogen bonding interactions with target proteins, enhancing binding affinity. Current time information in Bangalore, IN.

The synthesis of the benzoylpiperidine fragment is generally straightforward and cost-effective, further contributing to its widespread use in drug discovery programs. Current time information in Bangalore, IN. The symmetrical nature of the core structure, lacking a chiral center, simplifies the synthetic process and avoids the complexities associated with stereoisomers. Current time information in Bangalore, IN.

The therapeutic applications of compounds containing the benzoylpiperidine scaffold are extensive and diverse, encompassing:

Antipsychotic Agents: The benzoylpiperidine motif is a key feature in several atypical antipsychotics, largely due to its presence in potent 5-HT2A receptor antagonists like ketanserin (B1673593) and altanserin. Current time information in Bangalore, IN.chemicalbook.com

Anticancer Agents: Researchers have identified benzoylpiperidine derivatives with notable antiproliferative activity against various cancer cell lines. Current time information in Bangalore, IN.nih.gov

Neuroprotective Agents: The scaffold has been incorporated into molecules designed to protect neuronal cells, with some derivatives showing promise as monoacylglycerol lipase (B570770) (MAGL) inhibitors for potential application in Alzheimer's disease. nih.govnih.gov

Other Therapeutic Areas: The benzoylpiperidine fragment is also found in compounds with anti-thrombotic, anti-arrhythmic, anti-tubercular, and anti-parasitic properties. Current time information in Bangalore, IN.

The consistent success of the benzoylpiperidine scaffold in yielding potent and selective ligands for a wide range of biological targets solidifies its status as a privileged structure and a valuable starting point for the design of novel drug candidates.

Overview of Research Trajectories for 4-(Piperidin-4-ylmethyl)benzamide and Related Compounds

Research efforts concerning the this compound scaffold and its derivatives have explored a range of therapeutic applications, indicating the versatility of this chemical framework. While direct studies on this compound itself are not extensively documented in publicly available literature, significant research has been conducted on closely related analogs, providing insights into the potential of this structural class.

Another significant area of investigation for related N-(piperidine-4-yl)benzamide derivatives is in the field of oncology . Researchers have designed and synthesized novel derivatives that have demonstrated potent antitumor activity. nih.gov For instance, certain compounds have been shown to induce cell cycle arrest in cancer cells through pathways involving p53 and p21. nih.gov Other studies have focused on the development of N-(piperidin-4-yl)benzamide derivatives as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which plays a role in tumor cell apoptosis. nih.gov

The synthesis of various derivatives, such as N-Methyl-4-(Piperidin-4-Yl)Benzamide, has also been a focus, providing building blocks for the creation of more complex molecules with potential therapeutic applications. The synthetic routes for these compounds are often multi-step processes involving the reaction of a piperidone precursor with an appropriate amine, followed by the introduction of the benzamide (B126) moiety.

Furthermore, computational or in silico studies on new piperidine derivatives have been employed to predict their potential biological targets and activity spectra. Such studies suggest that these compounds could interact with a variety of enzymes, receptors, and ion channels, indicating potential applications as local anesthetics, antiarrhythmics, and antimicrobial agents, in addition to their established roles in CNS disorders and cancer.

Structure

3D Structure

Properties

IUPAC Name |

4-(piperidin-4-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYNIIJKRNGHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467639 | |

| Record name | 4-Piperidin-4-ylmethyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333795-12-3 | |

| Record name | 4-Piperidin-4-ylmethyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Strategies for the Synthesis of 4-(Piperidin-4-ylmethyl)benzamide and its Derivatives

The synthesis of this compound and its analogues relies on a variety of established chemical reactions. These strategies can be broadly categorized by which part of the molecule is being formed or modified. General approaches include building the piperidine (B6355638) ring system, modifying the amide group, or carrying out reactions at the piperidine nitrogen.

Formation of the Piperidine Ring via Cyclization Reactions

The piperidine scaffold is a common motif in pharmacologically active compounds, and numerous methods for its construction have been developed. These methods often involve the formation of the heterocyclic ring through intramolecular cyclization. mdpi.com Key strategies include:

Intramolecular Cyclization: This is a primary route where a linear precursor containing a nitrogen source (typically an amine) and an electrophilic center undergoes a ring-closing reaction. mdpi.com The cyclization can be promoted by various catalysts, including metals like palladium. mdpi.comajchem-a.com For instance, palladium-catalyzed enantioselective 6-exo aza-Heck cyclization is one such method. mdpi.com

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is another effective strategy. For example, an iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) can produce piperidines. nih.gov

Annulation Reactions: These reactions involve the formation of a ring from two or more components. A [5+1] acid-mediated annulation using an aza-Pummerer approach has been demonstrated for piperidine synthesis. mdpi.com Similarly, gold-catalyzed annulation can assemble piperidine structures from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

One-Pot Reactions: Modern synthetic approaches often integrate multiple steps into a single pot to improve efficiency. One such method involves a one-pot cyclization/reduction cascade starting from halogenated amides, which are activated and then cyclized via intramolecular nucleophilic substitution. nih.govnih.gov

The choice of cyclization strategy depends on the desired substitution pattern and stereochemistry of the final piperidine ring.

Acylation Reactions Involving the Amide Nitrogen

Acylation is the process of introducing an acyl group into a compound. In the context of this compound, acylation primarily refers to the formation of the amide bond itself by acylating an amine. ncert.nic.in Aliphatic and aromatic primary and secondary amines readily react with acylating agents like acid chlorides, anhydrides, and esters via nucleophilic substitution to form amides. ncert.nic.inyoutube.com This reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

While the initial formation of the benzamide (B126) involves acylation of an amine, further acylation directly on the amide nitrogen is less common due to the decreased nucleophilicity of the nitrogen atom, whose lone pair is delocalized by resonance with the adjacent carbonyl group. However, under certain conditions, such as using strong bases to deprotonate the amide, subsequent N-acylation to form imides can occur. youtube.com

Nucleophilic Substitution Reactions of the Piperidine Nitrogen

The secondary amine nitrogen in the piperidine ring of this compound is nucleophilic and can readily participate in substitution reactions. This allows for the introduction of a wide variety of substituents at the N-1 position of the piperidine ring, leading to a diverse range of derivatives.

Alkylation: The piperidine nitrogen can be alkylated by reacting it with alkyl halides. ncert.nic.in This is a standard nucleophilic substitution reaction where the amine displaces a halide from the alkylating agent.

Acylation: Similar to other secondary amines, the piperidine nitrogen can be acylated with agents like acyl chlorides or anhydrides to form an N-acyl derivative (an amide). ncert.nic.in For example, reacting the piperidine with benzoyl chloride would yield an N-benzoyl derivative.

Reductive Amination: The piperidine nitrogen can also react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products. nih.gov

These reactions are fundamental for diversifying the structure of this compound analogues to explore structure-activity relationships.

Reduction Reactions of the Amide Carbonyl Group

The amide carbonyl group is typically less reactive than ketone or aldehyde carbonyls, but it can be reduced to either an amine or an alcohol depending on the reagents and reaction conditions.

Reduction to Amines: The most common reduction of amides converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding an amine. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely used for this transformation. libretexts.orgwikipedia.org The reaction proceeds through the nucleophilic addition of a hydride to the carbonyl, followed by the expulsion of the oxygen atom to form an intermediate iminium ion, which is then further reduced to the amine. libretexts.org This method is effective for primary, secondary, and tertiary amides. researchgate.net Other catalytic systems, such as those using ammonia (B1221849) borane (B79455) with a B(C₆F₅)₃ catalyst, can also achieve this deoxygenative reduction under milder, metal-free conditions. liv.ac.uk

Reduction to Alcohols: While less common than reduction to amines, amides can be reduced to alcohols. This transformation involves the cleavage of the C-N bond. A highly chemoselective method for the direct reduction of primary, secondary, and tertiary amides to alcohols uses samarium(II) iodide (SmI₂) in the presence of an amine and water. researchgate.netnih.gov This system facilitates C-N bond cleavage in the reaction intermediate, leading to the formation of the corresponding alcohol in high yields. nih.gov

The following table summarizes common reducing agents and their products.

| Reagent/System | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Amine | libretexts.orgwikipedia.org |

| Ammonia Borane (AB) / B(C₆F₅)₃ | Amine | liv.ac.uk |

| Samarium(II) Iodide (SmI₂) / Amine / H₂O | Alcohol | nih.gov |

Specific Synthetic Pathways for this compound Analogues

The synthesis of specific analogues often employs convergent strategies, where key fragments are prepared separately and then joined together in the final steps.

Synthesis from 4-Aminomethylpiperidine and Benzoyl Chloride Derivatives

A direct and widely used method for preparing this compound and its analogues is the acylation of 4-aminomethylpiperidine with a substituted benzoyl chloride. youtube.com This reaction is a specific example of the general acylation discussed previously and is often performed under Schotten-Baumann conditions.

The reaction involves the nucleophilic attack of the primary amino group of 4-aminomethylpiperidine on the electrophilic carbonyl carbon of the benzoyl chloride derivative. An excess of a base, such as triethylamine (B128534) or aqueous sodium hydroxide, is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction. google.com The piperidine nitrogen is generally protected (e.g., with a Boc group) beforehand to ensure selective acylation at the primary exocyclic amine. The protecting group can then be removed if the secondary amine is desired.

The general reaction scheme is as follows: Protected 4-Aminomethylpiperidine + Substituted Benzoyl Chloride → Protected this compound Analogue

This pathway allows for significant diversity in the final product, as a wide array of commercially available or synthetically accessible benzoyl chloride derivatives can be used. The table below illustrates hypothetical examples of analogues that can be synthesized using this method.

| 4-Aminomethylpiperidine Derivative | Benzoyl Chloride Derivative | Resulting Analogue |

| 1-Boc-4-aminomethylpiperidine | Benzoyl chloride | 1-Boc-4-(benzamidomethyl)piperidine |

| 1-Boc-4-aminomethylpiperidine | 4-Chlorobenzoyl chloride | 1-Boc-4-((4-chlorobenzamido)methyl)piperidine |

| 1-Boc-4-aminomethylpiperidine | 4-Methoxybenzoyl chloride | 1-Boc-4-((4-methoxybenzamido)methyl)piperidine |

| 1-Boc-4-aminomethylpiperidine | 3-Nitrobenzoyl chloride | 1-Boc-4-((3-nitrobenzamido)methyl)piperidine |

Synthesis of Piperidine-Based Compounds as Building Blocks for Pharmaceuticals

The synthesis of piperidine derivatives as foundational units for pharmaceuticals often involves multi-step sequences that allow for the introduction of various functional groups and the establishment of desired stereochemistry. A variety of synthetic strategies have been developed, ranging from the reduction of pyridine precursors to complex cyclization reactions. mdpi.com Recent advancements have focused on creating modular and efficient approaches to access complex piperidine structures. These include methods like intramolecular amination and desymmetrization strategies, which offer elegant solutions for constructing these valuable heterocyclic systems.

A specific method for the preparation of this compound has been detailed in the patent literature. This synthesis involves the hydrogenation of a precursor molecule, 4-(pyridin-4-ylmethyl)benzamide, to reduce the pyridine ring to a piperidine ring.

Synthesis of this compound

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4-(Pyridin-4-ylmethyl)benzamide | Hydrogen (H₂), 10% Palladium on activated carbon (Pd/C), Methanol (MeOH) | This compound |

In a typical procedure, 4-(pyridin-4-ylmethyl)benzamide is dissolved in methanol, and a catalytic amount of 10% palladium on activated carbon is added. The mixture is then subjected to a hydrogen atmosphere. The reaction proceeds to afford this compound. This hydrogenation is a common and effective method for the conversion of aromatic nitrogen-containing heterocycles to their saturated counterparts.

Characterization Techniques in Synthetic Organic Chemistry Research

The confirmation of a newly synthesized molecule's structure is an indispensable step in chemical research. A suite of spectroscopic techniques is employed to provide a comprehensive and unambiguous identification of the compound.

Spectroscopic Confirmation of Chemical Structures (e.g., ¹H NMR, ¹³C NMR, HRMS, FT-IR)

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a compound. For this compound, these techniques are crucial for verifying the successful synthesis and purity of the final product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzamide ring, the piperidine ring, and the methylene bridge connecting them.

Based on available data for a closely related analog, the expected ¹H NMR signals for this compound would appear in specific regions of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, the ¹³C NMR spectrum would display signals corresponding to the aromatic carbons of the benzamide ring, the aliphatic carbons of the piperidine ring, and the methylene bridge. The chemical shifts of these carbons are indicative of their electronic environment.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This is a critical step in confirming the identity of a new molecule. The high-resolution mass spectrum of this compound would provide an exact mass measurement consistent with its molecular formula, C₁₃H₁₈N₂O.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as C-H and C-N stretching and bending vibrations associated with the aromatic and piperidine rings. For instance, a related compound, 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide, shows a characteristic N-H stretching vibration for the amino group in the range of 3250-3500 cm⁻¹. ijert.org

Interactive Data Table: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Observed/Expected Data |

| ¹H NMR | This compound | Aromatic protons (benzamide ring), Piperidine ring protons, Methylene bridge protons |

| ¹³C NMR | 1-(4-methylbenzyl)piperidine | Aromatic carbons: ~128-136 ppm, Piperidine carbons: ~24-54 ppm, Methylene carbon: ~63 ppm |

| HRMS | This compound | Expected m/z for C₁₃H₁₈N₂O |

| FT-IR | 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide | N-H stretch: 3250-3500 cm⁻¹, C-H stretch (asymmetric CH₂ and CH₃): 2919-2995 cm⁻¹ |

Medicinal Chemistry and Rational Drug Design Principles

Structural Versatility and Modulation of Biological Activity

The 4-(piperidin-4-ylmethyl)benzamide core structure presents multiple points for chemical modification, enabling chemists to fine-tune its physicochemical and pharmacological properties. These sites include the piperidine (B6355638) nitrogen, the benzamide (B126) group, and the aromatic ring. This versatility allows for the modulation of biological activity across different therapeutic targets.

One key strategy involves altering the flexibility of the molecule. In a study on inhibitors of the NLRP3 inflammasome, researchers investigated the effect of removing the conformational constraints of a piperidine ring. A series of compounds were synthesized where the piperidine ring linking a benzo[d]imidazole-2-one moiety to a phenylacetamido group was opened. mdpi.com This modification aimed to assess whether increased molecular flexibility could enhance binding to the target. The results indicated that only one of the ring-opened compounds, compound 9 , retained a degree of the desired anti-pyroptotic and IL-1β inhibitory activity, while other acyclic analogues were inactive, demonstrating the critical role of the cyclic piperidine structure for maintaining activity in that specific series. mdpi.com

Table 1: Effect of Piperidine Ring Opening on NLRP3-Dependent Activity mdpi.com

| Compound | Structure | Pyroptosis Inhibition (%) at 10 µM | IL-1β Inhibition (%) at 10 µM |

| 2 | Piperidine-closed | 57.5 ± 2.4 | 52.8 ± 3.8 |

| 9 | Piperidine-opened | 39.2 ± 6.6 | 20.3 ± 1.3 |

| 10 | Piperidine-opened | Inactive | Inactive |

| 11 | Piperidine-opened | Inactive | Inactive |

Further demonstrating the scaffold's versatility, derivatives have been developed as potent antitumor agents and inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.govnih.gov These developments were achieved through iterative medicinal chemistry efforts, modifying substituents on both the piperidine and benzamide portions of the molecule to optimize target engagement and biological effect. researchgate.netnih.gov

Application of Bioisosteric Replacement Strategies in Compound Design

Bioisosteric replacement is a fundamental strategy in rational drug design where a functional group in a lead compound is substituted with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. spirochem.comnih.gov This technique has been effectively applied to derivatives of the piperidine-benzamide scaffold.

In the design of novel antitumor agents based on the N-(piperidin-4-yl)benzamide structure, researchers were guided by the principles of bioisosterism to synthesize a new series of compounds. nih.govresearchgate.net This approach involves replacing certain atoms or groups without causing a significant change in the molecule's essential biological activity, but potentially improving other properties. For instance, exploring different halogen and methyl substitutions on the phenyl ring allows for probing the electronic and steric requirements of the target's binding site. researchgate.net

A clear example of this strategy was employed in the development of NLRP3 inflammasome inhibitors. Researchers replaced an imidazole-2-one ring in one series of compounds with a cyanoguanidine residue. mdpi.com This substitution, a classic example of bioisosteric replacement, led to the identification of compound 13 , which demonstrated promising, concentration-dependent inhibition of IL-1β release in human macrophages. mdpi.com This highlights how bioisosterism can lead to new chemical entities with retained or improved biological profiles.

Exploration of Structure-Activity Relationships to Enhance Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. By systematically altering parts of a molecule and assessing the impact on its biological activity, researchers can identify the key structural features required for efficacy.

Detailed SAR studies have been conducted on derivatives of the piperidine-benzamide scaffold for various targets. In the pursuit of novel inhibitors for the presynaptic choline transporter (CHT), a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized and evaluated. researchgate.netnih.gov The research revealed several key SAR insights:

Amide Functionality : Benzylic heteroaromatic amide moieties were found to be the most potent. nih.gov

Piperidine Substituents : An N-methylpiperidine ether analog (10m , later named ML352) was equipotent with the corresponding N-isopropyl analog. However, removing the alkyl group from the piperidine nitrogen entirely (to yield compound 10l ) resulted in a much less active compound. nih.gov

Linkage : The 3-(piperidin-4-yl)oxy linkage was favored over other alkyl ether chains, and the complete removal of the ether linkage to yield an unsubstituted phenol (B47542) (10v ) rendered the compound inactive, underscoring the importance of this specific connection. nih.gov

In another context, SAR exploration of N-(piperidin-4-yl)benzamide derivatives as potential antitumor agents for treating hepatocarcinoma yielded significant findings. nih.govresearchgate.net Studies revealed that the introduction of specific substituents on the phenyl ring dramatically influenced cytotoxic activity against cancer cell lines.

Phenyl Ring Substitution : The presence of a chlorine or hydroxyl group at the para-position of the phenyl ring was found to significantly enhance antitumor activity in HepG2, A549, and HT-29 cells. researchgate.net

Potency : One of the most potent compounds identified, compound 47 , which features a complex substituent, exhibited an IC₅₀ value of 0.25 μM against HepG2 cells. This compound was shown to induce cell cycle arrest through a p53/p21-dependent pathway. nih.gov

The data below illustrates the impact of these substitutions on bioactivity.

Table 2: Structure-Activity Relationship of N-(piperidin-4-yl)benzamide Derivatives Against HepG2 Cancer Cells nih.govresearchgate.net

| Compound | R-Group on Benzamide | IC₅₀ (μM) | Source |

| 5h | 4-chloro | 2.57 | researchgate.net |

| 5k | 4-hydroxyl | >50 (less active than 5h) | researchgate.net |

| 47 | 2,4-dichloro-5-(4-((4-fluorophenyl)sulfonyl)piperazine-1-carbonyl) | 0.25 | nih.gov |

These SAR studies provide a clear roadmap for enhancing bioactivity, demonstrating how targeted modifications to the this compound scaffold can lead to highly potent and specific modulators of biological function. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 4 Piperidin 4 Ylmethyl Benzamide and Its Analogues

Impact of Substitutions on the Benzamide (B126) Ring System

The benzamide ring is a key interaction site for many biological targets. Modifying this part of the scaffold can dramatically alter the compound's potency, selectivity, and cytotoxic properties.

Substitutions on the benzamide phenyl ring have been shown to significantly modulate the cytotoxic effects of these compounds against various cell lines. Research into novel N-(piperidine-4-yl)benzamide derivatives has demonstrated that the type and position of the substituent are crucial for antitumor activity. researchgate.netnih.gov

For instance, the addition of a halogen, such as chlorine, or a hydroxyl group at the para-position (position 4) of the phenyl ring was found to significantly enhance antitumor activity against liver cancer (HepG2), lung cancer (A549), and colon cancer (HT-29) cell lines. researchgate.net The compound featuring a para-chloro substitution (Compound 5h) generally showed stronger growth inhibitory activity across multiple cell lines compared to the para-hydroxyl analogue (Compound 5k). researchgate.net

The position of halogen substituents also plays a critical role. In a series of sulfonamide derivatives containing a piperidine (B6355638) moiety, it was found that placing a fluorine atom at the meta-position (position 3) of the benzene (B151609) ring resulted in vastly superior antibacterial activity compared to substitutions at the ortho- or para-positions. mdpi.com While this study focused on antibacterial effects, it highlights the general principle of positional importance for halogen substitutions in related scaffolds.

The introduction of nitro groups has also been explored. For example, a derivative, 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide, was synthesized to evaluate its pharmacological potential. researchgate.net In other related heterocyclic systems, a nitro group at the 5-position of a benzimidazole (B57391) ring was found to be encouraging for achieving potent inhibition of target enzymes. mdpi.com

Below is a table summarizing the cytotoxic activity of select N-(piperidine-4-yl)benzamide derivatives with substitutions on the phenyl ring.

| Compound | Substitution (R) | IC50 (μM) vs. HepG2 Cells | IC50 (μM) vs. A549 Cells | IC50 (μM) vs. HT-29 Cells |

| 5h | 4-Cl | 2.57 | 5.48 | 30.04 |

| 5k | 4-OH | >50 | >50 | >50 |

| Data sourced from a study on N-(piperidine-4-yl)benzamide derivatives as potential cell cycle inhibitors. researchgate.net |

Beyond cytotoxicity, modifications to the benzamide ring are pivotal for enhancing potency and achieving selectivity for specific biological targets, such as G protein-coupled receptors (GPCRs) or transporters. nih.govresearchgate.net

In the development of selective sigma-1 (σ1) receptor ligands, strategic substitutions on the benzamide portion of related piperidine-4-carboxamides were crucial. It was discovered that adding 2,4-dichloro substituents to an N-benzylpiperidine moiety decreased affinity for the σ1 receptor without significantly affecting binding to the σ2 receptor, a modification that can be used to tune selectivity. units.it

Similarly, in a series of M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, substitutions at the 2-position of the benzamide ring with either a chloro (Cl) or a methoxy (B1213986) (OMe) group resulted in compounds with submicromolar M1 IC50 values. nih.gov However, these modifications also conferred activity at other muscarinic receptor subtypes (M3 and M5), illustrating the challenge of improving potency while maintaining or increasing selectivity. nih.gov A pentafluorophenyl benzamide analogue also proved to be a submicromolar antagonist for both M1 and M5 receptors. nih.gov

The table below illustrates how different benzamide substitutions affect potency and selectivity for M1, M3, and M5 muscarinic receptors.

| Compound | Benzamide Substitution | M1 IC50 (nM) | M3 IC50 (nM) | M5 IC50 (nM) |

| 8a | 2-Cl | 960 | >1000 | 2300 |

| 8b | 2-OMe | 820 | 2500 | 2500 |

| 8e | 2,3,4,5,6-pentafluoro | 350 | >10000 | 830 |

| Data sourced from a study on selective M1 mAChR antagonists. nih.gov |

Effects of Modifications on the Piperidine Ring and its Linkage

The substitution pattern and saturation state of the piperidine ring can lead to substantial changes in biological activity. In the development of antitrypanosomal agents, a ten-fold increase in potency was observed simply by introducing unsaturation into the piperidine ring (i.e., using a tetrahydropyridine (B1245486) ring instead). dndi.org This improvement was consistent across different analogues, underscoring the impact of the ring's conformation and electronic properties on its interaction with the biological target. dndi.org

The nitrogen atom of the piperidine ring is a common point for modification, and the substituent attached to it (the N-substituent) often plays a defining role in the compound's activity and selectivity.

In the pursuit of CCR3 receptor antagonists, a high-throughput screening campaign identified N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide as a lead compound. nih.gov Subsequent SAR studies revealed that the N-substituent, specifically the 6-fluoro-2-naphthylmethyl moiety, was essential for inhibitory activity. nih.gov

Further studies on sigma receptor ligands showed that modifying the N-substituent on a piperidine-4-carboxamide scaffold could preserve high affinity for the σ1 receptor while dramatically improving selectivity over the σ2 receptor. units.itnih.gov For example, replacing a smaller group with a bulkier tetrahydroquinoline moiety attached via a 4-chlorobenzyl group to the piperidine nitrogen resulted in a compound with very high σ1 affinity (Ki = 3.7 nM) and a remarkable 351-fold selectivity over the σ2 receptor. nih.gov

The following table presents data on how different N-substituents on a piperidine-4-carboxamide core affect affinity and selectivity for sigma receptors.

| N-Substituent Moiety | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (Ki σ2/Ki σ1) |

| N-benzyl | 5.5 (predicted) | - | - |

| N-(4-chlorobenzyl)-tetrahydroquinoline | 3.7 | 1300 | 351 |

| Data sourced from studies on sigma-1 receptor ligands. units.itnih.gov |

The way the piperidine ring is connected to the benzamide core—both the type of linker and its attachment point—is another critical determinant of biological activity. Most commonly, the linkage is through a methyl group at the 4-position of the piperidine ring, as in 4-(piperidin-4-ylmethyl )benzamide.

However, altering this linkage can lead to novel inhibitors. A series of potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT) were developed from a class of 4-methoxy-3-(piperidin-4-yl-oxy ) benzamides. nih.govresearchgate.net Here, the piperidine ring is linked to the benzamide core via an oxygen atom ('oxy' linker) and is attached to the 3-position of the benzamide ring, not the 4-position. This structural change led to the identification of ML352, a potent and selective CHT inhibitor. nih.gov

In another example, SAR studies on antitrypanosomal agents explored compounds where the piperidine was linked at its 2-position to a 4-azaindole (B1209526) scaffold, representing a significant shift from the more common 4-position linkage. dndi.org These examples demonstrate that exploring alternative linkage strategies is a powerful tool for discovering compounds with novel biological activities.

Correlation between Chemical Structure and Pharmacological Profile

The pharmacological activity of 4-(piperidin-4-ylmethyl)benzamide derivatives is intricately linked to the nature and position of substituents on both the benzamide and piperidine rings, as well as the linker connecting them. Research has identified several key structural features that govern the interaction of these compounds with their biological targets, which include opioid receptors and hypoxia-inducible factor (HIF-1) pathways.

For a series of 4-piperidin-4-ylidenemethyl-benzamide derivatives investigated as δ-opioid receptor agonists, three primary sites of modification have been shown to be critical for activity: the aryl group (R¹), the piperidine nitrogen (R²), and the amide functionality (R³). nih.govresearchgate.net The interplay of substitutions at these positions dictates the potency, subtype selectivity, and pharmacokinetic properties of the compounds. nih.govresearchgate.net For instance, in the development of these agonists for central nervous system (CNS) indications, a careful balance of these substitutions was necessary to achieve a desirable pharmacological profile. nih.gov

Similarly, in the investigation of N-(piperidin-4-yl)benzamide derivatives as activators of HIF-1α pathways, strategic modifications guided by bioisosterism and pharmacokinetic considerations led to the synthesis of potent compounds. nih.gov These studies revealed that specific substitutions on the benzamide moiety are crucial for their inhibitory bioactivity in cancer cell lines like HepG2. nih.gov

The linker between the piperidine and benzamide moieties also plays a significant role. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides , which act as inhibitors of the presynaptic choline transporter, the ether linkage is a key feature. nih.govresearchgate.net Structure-activity relationship explorations focused on the substituents on the piperidine ring and modifications of the amide group. nih.govresearchgate.net

The following table summarizes the impact of substitutions on the pharmacological activity of different this compound analogue series.

| Analogue Series | Target | Key Substitution Sites | Impact on Pharmacological Profile |

| 4-Piperidin-4-ylidenemethyl-benzamides | δ-Opioid Receptor | Aryl group (R¹), Piperidine nitrogen (R²), Amide (R³) | Modulates potency, selectivity, and CNS properties. nih.govresearchgate.net |

| N-(Piperidin-4-yl)benzamides | HIF-1α Pathway | Benzamide moiety | Influences inhibitory bioactivity in cancer cells. nih.gov |

| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Presynaptic Choline Transporter | Piperidine substituents, Amide functionality | Affects potency and selectivity as choline transporter inhibitors. nih.govresearchgate.net |

Stereochemical Considerations in SAR Investigations

The stereochemistry of this compound analogues is a critical factor that can profoundly influence their pharmacological activity. The presence of chiral centers, often at the piperidine ring, can lead to enantiomers or diastereomers with significantly different potencies and selectivities for their biological targets.

In the context of 4-piperidin-4-ylidenemethyl-benzamide derivatives , the potential for stereoisomerism is an important consideration in their design and synthesis as δ-opioid receptor agonists. nih.gov The spatial arrangement of substituents can affect the binding affinity and efficacy at the receptor.

More explicit evidence of the importance of stereochemistry comes from studies on structurally related piperidine derivatives. For example, in a series of cis-3,6-disubstituted piperidine analogues, the separation of racemic compounds into their individual enantiomers revealed differential affinities for monoamine transporters. nih.gov A specific enantiomer, S,S-(-)-19a, demonstrated the highest potency for the dopamine (B1211576) transporter (DAT), highlighting that the biological activity is highly dependent on the absolute configuration of the molecule. nih.gov This underscores the necessity of evaluating stereoisomers independently to fully understand the SAR and to identify the most active and selective compound.

Pharmacological and Biological Evaluation: Preclinical Research

Anticancer Research and Potential as Antitumor Agents

Preclinical research has identified derivatives of N-(piperidin-4-yl)benzamide as a promising class of compounds with significant antitumor activity. nih.govnih.gov In vitro studies have demonstrated their potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.net For instance, certain derivatives have shown high efficacy against the human hepatocellular carcinoma cell line, HepG2, indicating their potential for development as therapeutic agents for liver cancer. nih.govnih.gov The anticancer effects of these compounds are attributed to several interconnected mechanisms, including the modulation of critical cellular pathways involved in cancer progression, the induction of programmed cell death (apoptosis), and the halting of the cancer cell division cycle. nih.govnih.gov

A key aspect of the anticancer activity of N-(piperidin-4-yl)benzamide derivatives involves the modulation of Hypoxia-Inducible Factor 1 (HIF-1) pathways. nih.gov HIF-1 is a transcription factor that plays a crucial role in how tumor cells adapt to low-oxygen (hypoxic) environments, promoting tumor growth and metastasis. Certain novel N-(piperidin-4-yl)benzamide derivatives have been specifically designed and synthesized as activators of HIF-1α, the oxygen-regulated subunit of HIF-1. nih.gov Studies have shown that specific derivatives, such as compounds identified as 10b and 10j, can induce the expression of the HIF-1α protein in HepG2 cancer cells. nih.gov This activation is part of a complex signaling cascade intended to ultimately promote tumor cell apoptosis. nih.gov

The induction of apoptosis by these compounds is not an isolated event but rather the result of activating specific intracellular signaling pathways. The research points to the involvement of the HIF-1α pathway, which in turn influences downstream targets that lead to apoptosis. nih.gov Furthermore, the activation of the p53 signaling pathway, a critical tumor suppressor pathway, has also been identified as a key mechanism. nih.gov By modulating these pathways, the compounds disrupt the normal cellular processes that protect cancer cells from cell death, thereby promoting their elimination.

A definitive indicator of apoptosis is the activation of a family of cysteine proteases known as caspases. Specifically, the executioner caspase, caspase-3, is a central mediator of apoptosis. Preclinical studies have demonstrated that treatment of cancer cells with N-(piperidin-4-yl)benzamide derivatives leads to a measurable increase in key apoptotic markers. nih.gov For example, compounds 10b and 10j were found to upregulate the expression of cleaved caspase-3, the activated form of the enzyme, which directly leads to the breakdown of cellular components and the morphological changes characteristic of apoptosis. nih.gov

| Compound | Cell Line | IC50 Value (μM) | Key Observed Mechanisms |

|---|---|---|---|

| Compound 47 | HepG2 | 0.25 | Induction of cell cycle arrest via p53/p21-dependent pathway. nih.gov |

| Compound 10b | HepG2 | 0.12 | Induction of HIF-1α expression, upregulation of cleaved caspase-3, promotion of apoptosis. nih.gov |

| Compound 10j | HepG2 | 0.13 | Induction of HIF-1α expression, upregulation of cleaved caspase-3, promotion of apoptosis. nih.gov |

In addition to inducing apoptosis, N-(piperidin-4-yl)benzamide derivatives exert their anticancer effects by causing cell cycle arrest. nih.gov This mechanism prevents cancer cells from progressing through the phases of division (G1, S, G2, M), thereby inhibiting tumor growth. Flow cytometry analysis has confirmed the ability of these compounds to halt the cell cycle. nih.gov

The mechanism of cell cycle arrest induced by these derivatives is closely linked to the modulation of the p53/p21-dependent pathway. nih.gov The p53 protein is a well-known tumor suppressor that can halt the cell cycle in response to cellular stress, such as DNA damage. One of its key downstream targets is the protein p21, a cyclin-dependent kinase inhibitor that directly blocks the activity of enzymes required for cell cycle progression.

Research involving a particularly potent derivative, compound 47, demonstrated that it effectively induces cell cycle arrest in HepG2 cells through this specific pathway. nih.gov Western blot analysis revealed that treatment with compound 47 led to an enhanced expression of both p53 and p21 proteins. nih.gov Concurrently, it inhibited the expression of cyclin B1, a protein essential for the G2/M transition in the cell cycle. nih.gov This evidence strongly supports that the compound's ability to stop cancer cell proliferation is mediated by activating the p53/p21 pathway. nih.gov Similarly, derivatives 10b and 10j were also shown to induce the expression of the downstream target gene p21. nih.gov

| Protein Marker | Observed Effect | Associated Compound(s) |

|---|---|---|

| HIF-1α | Induced expression. nih.gov | 10b, 10j |

| p53 | Enhanced expression. nih.gov | 47 |

| p21 | Enhanced expression/Induction. nih.govnih.gov | 47, 10b, 10j |

| Cleaved Caspase-3 | Upregulated expression. nih.gov | 10b, 10j |

| Cyclin B1 | Inhibited expression. nih.gov | 47 |

Cell Cycle Arrest Mechanisms

Inhibition of Cyclin B1 and p-Rb Expression

In the context of cancer cell biology, the cell cycle is a critical process, and its dysregulation is a hallmark of cancer. The transition between different phases of the cell cycle is governed by complexes of cyclins and cyclin-dependent kinases (CDKs). One key complex, Cyclin B1/CDK1, is essential for the G2/M transition. The retinoblastoma protein (Rb) is a tumor suppressor that, in its active hypophosphorylated state, prevents excessive cell growth by inhibiting cell cycle progression. When Rb is phosphorylated (p-Rb), it becomes inactive, allowing the cell cycle to proceed.

A study evaluating a series of novel N-(piperidine-4-yl)benzamide derivatives found that a lead compound, designated as compound 47, effectively inhibited the expression of both Cyclin B1 and p-Rb in HepG2 human liver cancer cells. nih.gov This dual inhibition suggests that the compound can halt cancer cells in the G2/M phase of the cell cycle and maintain the active, growth-suppressive state of the Rb protein. nih.gov By downregulating Cyclin B1 and preventing the inactivation of Rb, the compound effectively disrupts the machinery that cancer cells use to proliferate. nih.gov

Enhancement of p21, p53, and Rb Expression

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation and is often called the "guardian of the genome." nih.govnih.gov When activated by cellular stress, p53 can halt the cell cycle and induce apoptosis. mdpi.com One of the primary ways p53 exerts its cell cycle control is by transcriptionally activating the gene for the CDK inhibitor p21. nih.govnih.govresearchgate.net The p21 protein, in turn, can inhibit the cyclin-CDK complexes that are responsible for phosphorylating and inactivating the Rb tumor suppressor protein. nih.gov

Research has shown that N-(piperidine-4-yl)benzamide derivatives can significantly enhance the expression of p53, p21, and total Rb in HepG2 cells. nih.gov The upregulation of p53 triggers an increase in p21 levels. nih.govnih.gov This elevated p21 expression leads to the inhibition of CDKs, which in turn prevents the phosphorylation of Rb, thereby increasing the levels of its active, hypophosphorylated form. nih.gov This chain of events, known as the p53/p21-dependent pathway, leads to cell cycle arrest, providing a key mechanism for the compound's antitumor activity. nih.gov

Activity Against Specific Cancer Cell Lines (e.g., HepG2, A549, MDA-MB-231)

The cytotoxic potential of 4-(Piperidin-4-ylmethyl)benzamide and its derivatives has been evaluated against several human cancer cell lines, demonstrating a range of efficacy.

In studies focusing on N-(piperidine-4-yl)benzamide derivatives, significant antitumor activity was observed against the HepG2 human hepatocellular carcinoma cell line. nih.govnih.gov One particularly potent derivative, compound 47, exhibited an IC50 value of 0.25 μM against HepG2 cells. nih.gov Other derivatives from a different series also showed notable inhibitory bioactivity in HepG2 cells, with compounds 10b and 10j having IC50 values of 0.12 μM and 0.13 μM, respectively. nih.gov

The activity of related benzamide (B126) structures has also been tested against the MDA-MB-231 human breast cancer cell line. A radiolabeled benzamide derivative, 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide, showed a low level of binding to MDA-MB-231 cells in vitro, suggesting that not all derivatives are equally effective against all cancer types. nih.gov

The table below summarizes the in vitro activity of representative benzamide derivatives against various cancer cell lines.

| Derivative | Cell Line | Activity (IC50) |

| Compound 47 | HepG2 | 0.25 μM |

| Compound 10b | HepG2 | 0.12 μM |

| Compound 10j | HepG2 | 0.13 μM |

Regulation of Phospho-Adenosine Monophosphate-Activated Protein Kinase (p-AMPK)

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a key role in regulating metabolism and maintaining cellular homeostasis. nih.gov When activated (phosphorylated), AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. nih.gov In the context of cancer, AMPK activation can lead to the suppression of cell growth and proliferation.

Preclinical research has demonstrated that N-(piperidine-4-yl)benzamide derivatives can enhance the expression of the phosphorylated, active form of AMPK (p-AMPK) in HepG2 cancer cells. nih.gov This upregulation of p-AMPK activity contributes to the compound's antitumor effects, likely by inducing a state of energy stress within the cancer cells that inhibits their growth. nih.gov

Inhibition of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous types of human cancer. researchgate.net It is a critical mediator of signals from integrins and growth factor receptors, playing a central role in cell adhesion, migration, proliferation, and survival. researchgate.net The inhibition of FAK is therefore considered a promising strategy for cancer therapy.

While direct studies on this compound are limited, research into structurally related compounds highlights the potential for this chemical class to act as FAK inhibitors. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives were designed and synthesized to screen for FAK inhibitory activity, with some compounds showing potent effects against the HepG2 cancer cell line. researchgate.net This suggests that scaffolds related to benzamides can be effective FAK inhibitors, though further research is needed to confirm this activity for this compound itself. researchgate.net

Antiviral Activities

Beyond its anticancer potential, the piperidine (B6355638) benzamide scaffold has been identified as a promising backbone for the development of antiviral agents.

Neuropharmacological Investigations

A class of compounds structurally very similar to this compound, the N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamides, have been identified as potent and highly selective agonists for the delta-opioid receptor (DOR). nih.gov These compounds were developed from SNC-80, a known DOR agonist, by replacing its piperazine (B1678402) ring with a piperidine ring. nih.gov

One of the simplest structures in this class, compound 6a , demonstrated high affinity for the DOR with an IC₅₀ of 0.87 nM. nih.gov It also showed exceptional selectivity over other opioid receptors, with a mu-opioid/delta-opioid selectivity ratio of 4370 and a kappa-opioid/delta-opioid ratio of 8590. nih.gov Further structure-activity relationship studies on this 4-piperidin-4-ylidenemethyl-benzamide series led to the identification of two clinical candidates. researchgate.netnih.gov These findings highlight the role of the piperidine-benzamide scaffold in achieving potent and selective DOR activation.

| Compound | Receptor Target | Activity | Binding Affinity (IC₅₀) | Selectivity (μ/δ ratio) | Selectivity (κ/δ ratio) | Source |

|---|---|---|---|---|---|---|

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | Delta-Opioid Receptor (DOR) | Full Agonist | 0.87 nM | 4370 | 8590 | nih.gov |

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors of the presynaptic high-affinity choline (B1196258) transporter (CHT). nih.govnih.gov CHT is responsible for the uptake of choline into neurons, which is the rate-limiting step for the synthesis of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of CHT is an area of interest for modulating cholinergic signaling, which is implicated in various cognitive and mood disorders. nih.gov

Through high-throughput screening and subsequent medicinal chemistry efforts, a compound named ML352 was identified as a potent and selective CHT inhibitor. nih.govnih.gov This compound demonstrated a noncompetitive mode of inhibition. nih.gov The research established that benzylic heteroaromatic amide groups and a 3-(piperidin-4-yl)oxy substituent were favorable for potent CHT inhibition. nih.gov

The benzamide and piperidine structures are key components in ligands for various serotonin (B10506) (5-HT) receptors, which are important targets for treating a range of neuropsychiatric and gastrointestinal disorders.

5-HT4 Receptor: Derivatives of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide have been synthesized and evaluated as selective 5-HT4 receptor agonists. nih.gov The 5-HT4 receptor is known to enhance gastrointestinal motility. Certain derivatives with an ether or sulfide (B99878) moiety on the piperidine ring exhibited high affinity for this receptor. nih.gov

5-HT2C Receptor: In a separate line of research, 4-phenylpiperidine-2-carboxamide analogues have been developed as positive allosteric modulators (PAMs) of the 5-HT2C receptor. nih.gov PAMs enhance the effect of the endogenous neurotransmitter serotonin. Targeting the 5-HT2C receptor is a strategy for developing treatments for obesity and substance use disorders. nih.gov

5-HT2B Receptor: Spiro-piperidine compounds have been identified as potent antagonists of the 5-HT2B receptor, with some showing IC₅₀ values as low as 1 nM. researchgate.net

These studies collectively demonstrate the versatility of the piperidine-benzamide scaffold in interacting with multiple subtypes of serotoninergic receptors, acting as agonists, antagonists, or allosteric modulators depending on the specific substitutions and structural arrangement. nih.govnih.govmdpi.com

Interactions with Dopaminergic Receptors (e.g., D1, D2, D4)

Derivatives of the piperidine scaffold have been extensively studied for their interaction with dopamine (B1211576) receptors, particularly the D4 subtype, which is implicated in various neurological and psychiatric conditions.

Research into piperidine-based ligands has identified potent and selective antagonists for the D4 receptor (D4R). nih.gov Modifications to the piperidine scaffold, such as the introduction of a 4-benzyl group, have yielded compounds with high D4R affinity and significant selectivity over D2 and D3 receptors. nih.gov For instance, moving the piperidine nitrogen from position 1 to 4 in certain analogs maintained high D4R affinity (pKi = 8.79) and even increased selectivity versus the D2 receptor. nih.gov Other work on 3- and 4-benzyloxypiperidine scaffolds also led to the discovery of selective D4R antagonists. The development of these compounds often involves balancing potency with metabolic stability. nih.gov

The table below summarizes the binding affinities of representative piperidine derivatives for dopamine receptors, illustrating the high affinity and selectivity for the D4 subtype that can be achieved through structural modifications.

Table 1: Dopamine Receptor Binding Affinities of Representative Piperidine Derivatives

| Compound/Derivative Class | D2 Receptor Affinity (pKi) | D3 Receptor Affinity (pKi) | D4 Receptor Affinity (pKi) | Selectivity (D2/D4) | Selectivity (D3/D4) |

|---|---|---|---|---|---|

| 4-benzyl-piperidine analog (Lead 8) | 7.85 | --- | 8.71 | 724 | 363 |

| Regioisomer of Lead 8 (Compound 16) | 5.44 | --- | 8.79 | 2239 | --- |

| 4-phenyl-1,2,3,6-tetrahydropyridine (19) | --- | --- | 8.82 | 380 | 162 |

Data sourced from a study on piperidine-based ligands as D4R antagonists. nih.gov Note: pKi is the negative logarithm of the inhibitory constant (Ki); a higher value indicates stronger binding affinity.

Rho-associated Kinase-1 (ROCK1) Inhibition

While the piperidine-benzamide scaffold is explored for various targets, direct preclinical research specifically evaluating this compound as an inhibitor of Rho-associated Kinase-1 (ROCK1) is not extensively documented in the available literature. However, research into ROCK inhibitors is an active field. For example, a different class of molecules, 4-aryl-5-aminomethyl-thiazole-2-amines, has been synthesized and shown to have inhibitory activity against ROCK II, a closely related isoform of ROCK1. nih.gov One of the most potent compounds in that series demonstrated an IC₅₀ value of 20 nM against ROCK II. nih.gov This indicates that while other chemical scaffolds are confirmed ROCK inhibitors, the specific activity of this compound on this target remains to be fully elucidated.

JNK3 Inhibition and Isoform Selectivity

The c-Jun N-terminal kinase 3 (JNK3) is a key target in the study of neurodegenerative diseases due to its primary expression in the brain. acs.orgnih.gov While JNK1 and JNK2 are widely distributed, the brain-specific nature of JNK3 makes it an attractive target for selective inhibitors. nih.gov

Derivatives containing a piperidine moiety have been investigated as JNK3 inhibitors. In one study, a complex inhibitor incorporating a piperidine ring showed high binding affinity (Kd, 46 nM) and inhibitory potency (IC₅₀, 27.7 nM) for JNK3. nih.gov Structural analysis revealed that the piperidine moiety of this inhibitor interacts with the Ile70 residue of the JNK3 enzyme. nih.gov Other research on aminopyrazole derivatives found that incorporating a piperidine group resulted in high JNK3 potency. acs.org The optimization of these scaffolds aims to enhance both potency and selectivity against other JNK isoforms, such as JNK1 and JNK2, which is a significant challenge due to the highly conserved ATP binding pocket among them. acs.orgnih.gov

T-type Calcium Channel Blocking

Derivatives of the this compound scaffold have been identified as potent and selective blockers of T-type calcium channels, which are promising therapeutic targets for conditions like neuropathic pain and epilepsy. nih.govnih.govresearchgate.net

Initial high-throughput screening led to the identification of a 1,4-substituted piperidine amide with good potency but limited selectivity. nih.gov Further optimization, including structural modifications to reduce the basicity of the piperidine ring and introduce polarity, led to derivatives with significantly improved selectivity profiles against other channels like hERG and L-type calcium channels. nih.gov For instance, certain 4-piperidinecarboxylate and 4-piperidinecyanide derivatives demonstrated good T-type calcium channel inhibitory activity with minimal off-target effects. researchgate.net One such optimized compound showed robust efficacy in a rat model of absence epilepsy and was also effective in models of essential tremor and Parkinson's disease. nih.gov

Table 2: Activity of Representative Piperidine Derivatives as T-type Calcium Channel Blockers

| Compound Class | Target Channel | Activity/Potency | Selectivity Profile |

|---|---|---|---|

| 1,4-substituted piperidine amide (6) | T-type Calcium Channels | Good Potency | Limited selectivity over hERG and L-type channels |

| Axial fluoropiperidine (30) | T-type Calcium Channels | High Potency (effective at 33 nM plasma concentration in vivo) | Significantly improved selectivity |

| Pyrrolidine-based inhibitors | Cav3.1 and Cav3.2 | Potent inhibition | Developed for neuropathic pain models |

Data synthesized from studies on piperidine derivatives as T-type calcium channel blockers. nih.govresearchgate.net

Anti-inflammatory Activities

The benzamide and piperidine moieties are found in various compounds exhibiting anti-inflammatory properties. researchgate.netnih.govnih.gov Derivatives of piperidine-4-carboxamide have shown considerable anti-inflammatory effects in in vivo models of carrageenan-induced edema. researchgate.net Research suggests that the anti-inflammatory actions of some benzamides may be linked to the inhibition of key inflammatory pathways. nih.gov Furthermore, related structures like 2-(Piperidin-4-yl)acetamides have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme whose inhibition leads to anti-inflammatory effects. mdpi.com

Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) Production

The overproduction of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) is a hallmark of many inflammatory conditions. Preclinical studies on related compounds suggest that the this compound scaffold may modulate these mediators.

Studies have shown that certain benzamide derivatives can produce a dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α in animal models. nih.gov In parallel, research on 2-(piperidin-4-yl)acetamide (B176132) derivatives, which are structurally related to the subject compound, demonstrated a capacity to decrease nitrite (B80452) levels in activated microglial cells, indicating an inhibition of NO generation. mdpi.com These findings suggest that the core structure contributes to the regulation of key pro-inflammatory molecules.

Table 3: Anti-inflammatory Activity of Related Benzamide and Piperidine Derivatives

| Compound Class | Effect on NO Production | Effect on TNF-α Production |

|---|---|---|

| 2-(Piperidin-4-yl)acetamide derivative (10c) | Decreased nitrite levels to resting state in LPS-activated BV2 cells | Not specified |

| N-substituted benzamides (Metoclopramide, 3-Chloroprocainamide) | Not specified | Dose-dependent inhibition of LPS-induced TNF-α in mice |

Data from studies on the anti-inflammatory properties of piperidine acetamides and benzamides. nih.govmdpi.com

Modulation of IκBα Phosphorylation and NF-κB Protein Expression

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of genes for pro-inflammatory cytokines, chemokines, and enzymes. nih.govmdpi.com The activation of NF-κB typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. mdpi.com

Research indicates that the anti-inflammatory effects of some benzamides are linked to their ability to inhibit NF-κB. nih.gov Studies on N-aryl substituted piperamides, a related class of compounds, have shown they can act as NF-κB translocation inhibitors. nih.gov This inhibition can occur through the blocking of IκB kinase (IKK) activity, which is responsible for phosphorylating IκBα, thereby preventing the release and nuclear translocation of the active p65 subunit of NF-κB. nih.govmdpi.com By inhibiting IκBα phosphorylation and subsequent NF-κB activation, these compounds can suppress the transcription of inflammatory genes, representing a key mechanism for their anti-inflammatory activity. nih.govnih.gov

Antifungal Activities

While direct studies on the antifungal properties of this compound are not extensively documented, research into related piperidine derivatives suggests potential in this area. For instance, a series of novel piperidin-4-one derivatives were synthesized and showed significant antifungal activity when compared with the standard drug terbinafine. biomedpharmajournal.org This indicates that the piperidine core is a viable scaffold for developing new antifungal agents. biomedpharmajournal.org Another study on various piperidine derivatives also reported varying degrees of inhibition against several fungal species, including Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net

Benzamide derivatives have also been investigated for their fungicidal activities. A study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) revealed that some compounds exhibited good fungicidal effects against Botrytis cinereal, with one compound showing superior activity to the commercial fungicide fluxapyroxad. mdpi.com These findings underscore the potential of the broader benzamide and piperidine classes of compounds in the development of new antifungal treatments, although specific data for this compound is needed.

Broader Biological and Pharmacological Applications

The this compound structure is a versatile platform for generating compounds with diverse biological activities. Its derivatives have been explored for their potential in treating a variety of conditions, from cancer to central nervous system disorders. smolecule.com

General Antiproliferative Effects

The antiproliferative potential of compounds related to this compound has been a significant area of investigation. Derivatives are being explored as potential anticancer agents due to their capacity to modulate key cellular pathways. smolecule.com

A notable study focused on a series of novel N-(piperidin-4-yl)benzamide derivatives, which demonstrated potent antitumor activity. nih.gov One particular compound from this series exhibited strong biological activity against HepG2 (human liver cancer) cells, with an IC50 value of 0.25 μM. nih.gov Further analysis revealed that this compound induced cell cycle arrest in the G2/M phase and promoted apoptosis in HepG2 cells. nih.gov The mechanism of action was linked to the upregulation of p53 and p21, key tumor suppressor proteins. nih.gov

Another area of research involves 4-(pyridin-4-yloxy)benzamide derivatives. Several compounds in this class have shown effective inhibitory activity against various cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.govresearchgate.net One promising compound demonstrated excellent activity against these cell lines with IC50 values of 1.03, 1.15, and 2.59 μM, respectively, outperforming the established inhibitor Golvatinib in some cases. nih.govresearchgate.net

| Compound Derivative | Cancer Cell Line | IC50 Value (μM) | Reference |

| N-(piperidin-4-yl)benzamide derivative | HepG2 | 0.25 | nih.gov |

| 4-(pyridin-4-yloxy)benzamide derivative | A549 | 1.03 | nih.govresearchgate.net |

| 4-(pyridin-4-yloxy)benzamide derivative | HeLa | 1.15 | nih.govresearchgate.net |

| 4-(pyridin-4-yloxy)benzamide derivative | MCF-7 | 2.59 | nih.govresearchgate.net |

Antimicrobial Activities

The piperidine moiety is a common feature in many antimicrobial agents, and derivatives of this compound have been investigated for their potential in this domain. While specific data on the title compound is sparse, related structures have shown promise.

A study on piperidin-4-one derivatives revealed that some of these compounds exhibited significant antibacterial activity when compared to ampicillin. biomedpharmajournal.org Another investigation into novel sulfonamide derivatives containing a piperidine moiety identified them as potential new bactericides for managing plant bacterial diseases. mdpi.com These compounds were found to disrupt the cell membranes of pathogenic bacteria. mdpi.com

Furthermore, various N-benzamide derivatives have been synthesized and shown to possess a wide range of pharmacological effects, including antibacterial and antifungal properties. nanobioletters.com Research on other piperidine derivatives has also demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.netyu.edu.jo

Analgesic Properties

The potential for this compound derivatives to act as analgesics has been suggested through their interaction with opioid receptors. smolecule.com A significant body of research has focused on 4-piperidin-4-ylidenemethyl-benzamides as potent and selective δ-opioid receptor agonists. nih.gov

One such derivative, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, demonstrated high affinity and excellent selectivity for the δ-opioid receptor, acting as a full agonist. nih.gov This compound exhibited an IC50 of 0.87 nM for the δ-opioid receptors with extremely high selectivity over μ and κ-opioid receptors. nih.gov The development of selective δ-opioid agonists is a key strategy in the search for new pain relief agents that may lack the undesirable side effects associated with traditional opioid analgesics. nih.gov

| Compound Derivative | Receptor Target | IC50 (nM) | Selectivity | Reference |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | δ-opioid | 0.87 | High selectivity over μ and κ receptors | nih.gov |

Mechanistic Studies and Target Identification

Molecular Interactions and Binding Modes

The binding of 4-(Piperidin-4-ylmethyl)benzamide and its derivatives to biological targets is governed by a combination of specific molecular interactions, including hydrogen bonding and electrostatic interactions, which are crucial for their pharmacological effects.

Amide-Based Hydrogen Bonding Interactions

The benzamide (B126) portion of the molecule plays a critical role in receptor binding through the formation of hydrogen bonds. The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the binding pockets of target proteins. smolecule.comThis interaction is a common feature in many biologically active benzamide derivatives and is essential for stabilizing the ligand-receptor complex.

Piperidine (B6355638) Ring Interactions with Acidic Biological Target Residues

The piperidine ring of this compound contains a basic amine functionality. smolecule.comIn a physiological environment, this amine can be protonated, acquiring a positive charge. This allows for strong electrostatic interactions with negatively charged acidic amino acid residues, such as aspartate and glutamate, within the binding sites of biological targets. This ionic interaction is a key determinant of binding affinity and selectivity for many piperidine-containing ligands.

Binding Affinity for Specific Receptors and Enzymes

Derivatives of this compound have demonstrated significant binding affinities for various receptors and enzymes. The specific affinity is highly dependent on the substitutions on the benzamide and piperidine moieties.

| Derivative Class | Target | Binding Affinity (IC50) |

|---|---|---|

| N-Methyl-4-(Piperidin-4-yl)benzamide | Glycine Transporter-1 (GlyT-1) | 16 nM< smolecule.com/td> |

| This compound Derivative | Antitumor activity in HepG2 cells | 0.25 μM< smolecule.com/td> |

Binding Site Analysis for Viral Glycoproteins

While direct evidence for the interaction of this compound with viral glycoproteins is not available, studies on related N-benzyl-4,4-disubstituted piperidines have shown inhibitory activity against the influenza A virus. google.comThese derivatives are proposed to interact with the hemagglutinin (HA) fusion peptide, a critical component for viral entry into host cells. google.comThis suggests that the piperidine scaffold could be a starting point for the design of novel antiviral agents targeting viral surface glycoproteins. Research has indicated that certain 4,4-disubstituted N-benzyl piperidine derivatives have shown notable inhibitory effects against the H1N1 influenza virus. smolecule.com

Cellular Mechanisms of Action

The biological effects of this compound derivatives are often linked to their ability to modulate critical cellular pathways, including those that regulate programmed cell death, or apoptosis.

Modulation of Apoptosis-Related Pathways

Derivatives of N-(piperidin-4-yl)benzamide have been shown to induce apoptosis in cancer cells through the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. smolecule.comThis leads to the upregulation of downstream targets such as p21, a cyclin-dependent kinase inhibitor, which can halt the cell cycle and trigger apoptosis. Furthermore, studies on N-(piperidin-4-yl)benzamide derivatives in HepG2 cancer cells revealed that they can enhance the expression of the tumor suppressor protein p53 and downregulate the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb). This collective action results in cell cycle arrest and the induction of apoptosis. The apoptotic process is often executed through the activation of caspases, a family of cysteine proteases. Research on curcumin (B1669340) piperidone derivatives has demonstrated that they can induce apoptosis in a caspase-dependent manner, involving the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).

Cellular Pathway Modulation

Derivatives of this compound have been shown to modulate critical cellular pathways, particularly those involved in cancer progression. These compounds have demonstrated the ability to influence cell cycle regulation and the response to hypoxic conditions within tumors.

One area of significant findings is the modulation of the p53/p21-dependent pathway . In a study focusing on novel N-(piperidine-4-yl)benzamide derivatives, a lead compound, designated as compound 47, was found to induce cell cycle arrest in HepG2 human liver cancer cells. Western blot analysis revealed that this compound enhanced the expression of key tumor-suppressing proteins including p53 and p21. nih.govnih.gov The upregulation of p21, a cyclin-dependent kinase inhibitor, is a downstream effect of p53 activation and plays a crucial role in halting the cell cycle, thereby preventing the proliferation of cancer cells. nih.gov

Furthermore, these derivatives have been identified as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway . Certain N-(piperidin-4-yl)benzamide derivatives, specifically compounds 10b and 10j, were observed to induce the expression of the HIF-1α protein. nih.gov HIF-1α is a key transcription factor that allows tumor cells to adapt to low-oxygen environments. By activating HIF-1α, these compounds also triggered the expression of its downstream target gene, p21, which, as mentioned, contributes to cell cycle arrest. nih.gov This dual action of modulating both p53/p21 and HIF-1α pathways highlights the complex and potentially synergistic anti-tumor activities of this class of compounds.

The table below summarizes the observed modulation of key cellular pathway proteins by a derivative of N-(piperidine-4-yl)benzamide in HepG2 cells. nih.govnih.gov

| Protein | Observed Effect | Cellular Pathway |

| p53 | Enhanced Expression | p53/p21-dependent pathway |

| p21 | Enhanced Expression | p53/p21-dependent pathway, HIF-1α pathway |

| Rb | Enhanced Expression | p53/p21-dependent pathway |

| p-Rb | Inhibited Expression | Cell Cycle Regulation |

| Cyclin B1 | Inhibited Expression | Cell Cycle Regulation |

| p-AMPK | Enhanced Expression | Cellular Energy Homeostasis |

| HIF-1α | Induced Expression | Hypoxia Response |

| Cleaved Caspase-3 | Upregulated Expression | Apoptosis |

Enzymatic Inhibition and Activation

The enzymatic interactions of this compound derivatives are diverse, with studies demonstrating both inhibitory and activating effects on various enzymes. These interactions are central to their proposed mechanisms of action.